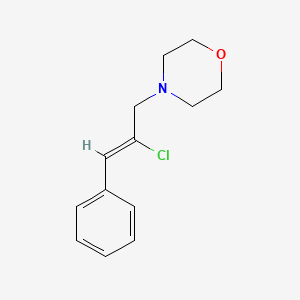

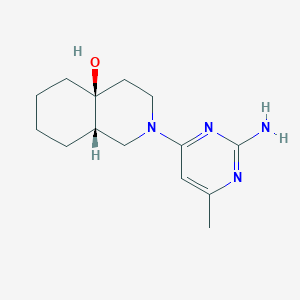

![molecular formula C13H12N2S B5648284 6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5648284.png)

6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole” is a heterocyclic compound . It belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles can be achieved through the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .Molecular Structure Analysis

The molecular formula of “6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole” is C14H12N2OS . The average mass is 256.323 Da and the monoisotopic mass is 256.067047 Da .Chemical Reactions Analysis

The reactions of 2-aminothiazoles with bromo ketones occurred under mild conditions: the product was formed upon heating the reagent mixture in PhH for 2–4 h, and the type of product depended on the structure of the starting reagents .Physical And Chemical Properties Analysis

Thiazole, a parent material for various chemical compounds including “6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole”, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

Antimycobacterial Activity

The imidazo[2,1-b][1,3]thiazole derivatives have been studied for their potential as antimycobacterial agents. Research has shown that certain derivatives, including those similar to “6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole”, exhibit significant inhibitory activity against Mycobacterium tuberculosis . These compounds have been evaluated for their efficacy and safety, with some showing promising results in terms of low cytotoxicity and high potency against the tuberculosis-causing bacteria.

Tuberculosis Drug Development

Continuing from their antimycobacterial properties, these compounds are being explored for their use in tuberculosis drug development. The derivatives of imidazo[2,1-b][1,3]thiazole have been subjected to in silico ADMET prediction and synthesized for further biological evaluation . The most active compounds have undergone molecular docking and dynamics studies to understand their binding patterns and stability as part of the drug development process.

Pharmacokinetic Analysis

The physicochemical and pharmacokinetic parameters of imidazo[2,1-b][1,3]thiazole analogs have been predicted using software tools like FAF Drugs4 and Swiss ADME. This analysis helps in selecting suitable analogs for further biological testing and development .

Antitubercular Agents

Some derivatives of “6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole” have been designed and synthesized with various triazole moieties to enhance their antitubercular activity. These compounds have been characterized and evaluated for their in vitro antitubercular activity, showing significant potential as antitubercular agents .

Biological and Pharmaceutical Activities

The bis-heterocycles, which include the imidazo[2,1-b][1,3]thiazole core, have attracted attention due to their diverse biological and pharmaceutical activities. They have applications in DNA-binding, tuberculostatic, antibacterial, antifungal, antidepressant, antitumor, and antiviral activities .

Molecular Docking Studies

Molecular docking studies are crucial in understanding how these compounds interact with biological targets. For “6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole” derivatives, such studies help in identifying the potential efficacy of the compounds as drugs by analyzing their interaction with proteins related to diseases like tuberculosis .

作用機序

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit anti-mycobacterial properties . These compounds are designed to inhibit the growth of Mycobacterium tuberculosis (Mtb) by interacting with specific targets within the bacterium .

Biochemical Pathways

Based on the anti-mycobacterial properties of similar compounds, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of mtb .

Pharmacokinetics

Similar compounds have been designed and synthesized with in silico admet prediction, which suggests that these compounds may have favorable pharmacokinetic properties .

Result of Action

Similar compounds have shown significant in vitro antitubercular activity, suggesting that this compound may also exhibit similar effects .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other drugs, the patient’s immune status, and the specific strain of mtb .

将来の方向性

Imidazo[2,1-b][1,3]thiazoles have shown potential in various pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents . Therefore, future research could focus on exploring these potentials further, as well as developing new synthesis methods and functionalization techniques .

特性

IUPAC Name |

6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2S/c1-2-10-3-5-11(6-4-10)12-9-15-7-8-16-13(15)14-12/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIGZRCHLIKUQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CN3C=CSC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5691480 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5648209.png)

![(5-{[(3S*,4R*)-3-(dimethylamino)-4-isopropyl-1-pyrrolidinyl]methyl}-2-ethoxyphenyl)methanol](/img/structure/B5648266.png)

![1-[(4-benzyl-1-piperidinyl)methyl]-2,5-pyrrolidinedione](/img/structure/B5648272.png)

![{(3R*,4R*)-1-(2-fluoro-4-methylbenzoyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5648292.png)

![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-piperidinecarboxamide](/img/structure/B5648299.png)

![3-(4-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B5648302.png)

![1-{4-[4-(2,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5648307.png)